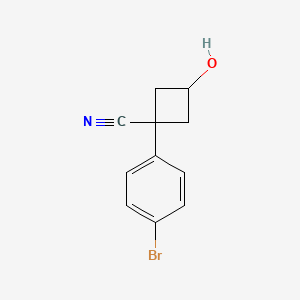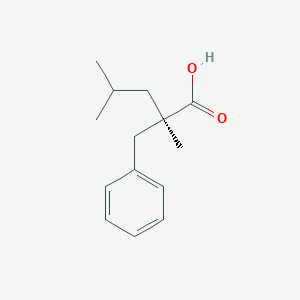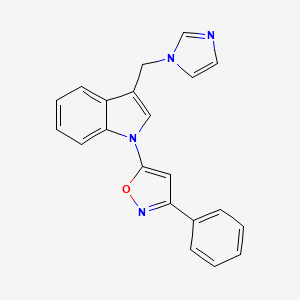
5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole is a complex organic compound that features a unique combination of an imidazole ring, an indole ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and indole intermediates, followed by their coupling with the isoxazole moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the imidazole and indole rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities
Mechanism of Action
The mechanism of action of 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and clotrimazole.
Indole Derivatives: Compounds such as tryptophan and serotonin.
Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid
Uniqueness
What sets 5-(3-((1H-imidazol-1-yl)methyl)-1H-indol-1-yl)-3-phenylisoxazole apart is its unique combination of three distinct heterocyclic rings, which imparts unique chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H16N4O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
5-[3-(imidazol-1-ylmethyl)indol-1-yl]-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C21H16N4O/c1-2-6-16(7-3-1)19-12-21(26-23-19)25-14-17(13-24-11-10-22-15-24)18-8-4-5-9-20(18)25/h1-12,14-15H,13H2 |
InChI Key |
WYBNGERDAGUCOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)N3C=C(C4=CC=CC=C43)CN5C=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B14022125.png)
![4-Methoxy-N-(2-(6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL)phenyl)benzamide](/img/structure/B14022141.png)
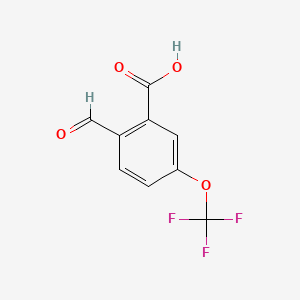
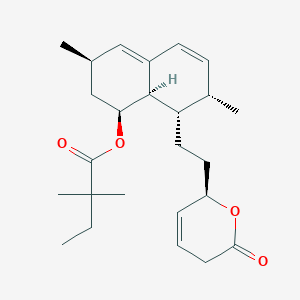
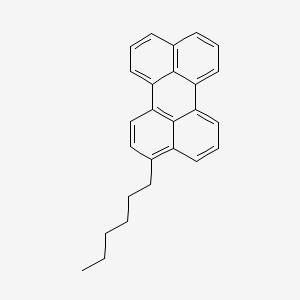
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
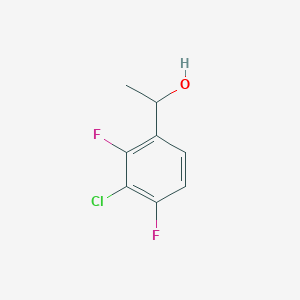
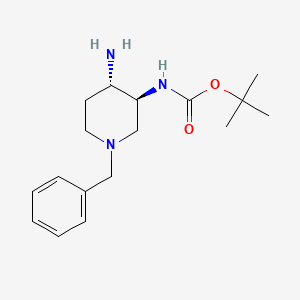
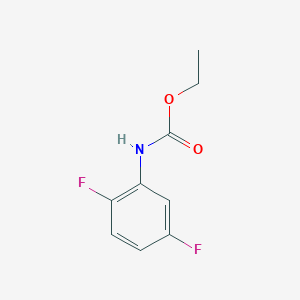
![2,2-Dimethyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-YL)propan-1-one](/img/structure/B14022185.png)

